N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide features a unique structure combining a 5-chloro-2-cyanophenyl group, an ethanediamide (oxalamide) linker, and a substituted ethyl moiety bearing both furan-2-yl and thiophen-3-yl rings.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-14-4-3-12(9-21)16(8-14)23-19(25)18(24)22-10-15(13-5-7-27-11-13)17-2-1-6-26-17/h1-8,11,15H,10H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVLXOGNPAVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities that have garnered interest in pharmaceutical and medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a chloro-cyanophenyl moiety linked to a furan-thiophene ethyl group through an ethanediamide backbone. This unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₃O₂ |
| Molecular Weight | 315.75 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies indicate that this compound exhibits anticancer activity against various cancer cell lines. For instance, research has shown that it induces apoptosis in human breast cancer cells by activating caspase pathways. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. Preliminary data suggest that it may act as a potent inhibitor of certain kinases implicated in cancer progression, potentially serving as a lead compound for drug development .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, altering their activity. This binding may lead to downstream effects such as modulation of gene expression or enzymatic activity, contributing to its biological effects. For example, studies have shown that it can interact with the ATP-binding site of kinases, thus inhibiting their function .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, reporting an IC50 value of 15 µM. The study concluded that further optimization could enhance its potency and selectivity .
- Antimicrobial Efficacy : Research conducted by Zhang et al. (2024) demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting it could be developed into a novel antimicrobial agent .
- Kinase Inhibition : A recent investigation into its kinase inhibitory properties revealed that the compound effectively inhibited the activity of EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers, indicating its potential as a targeted therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Chloro and Cyano vs. Methoxy Substitutents
The 5-chloro-2-cyanophenyl group in the target compound contrasts with analogs like N-(5-chloro-2-methoxyphenyl)-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide (). The cyano group (-CN) is strongly electron-withdrawing, enhancing electrophilic reactivity and reducing electron density on the aromatic ring compared to methoxy (-OCH₃), which is electron-donating. This difference impacts solubility (cyano increases hydrophobicity) and intermolecular interactions, such as π-π stacking or hydrogen bonding .
Chlorinated Phthalimides
3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic ring but lacks the ethanediamide linker. The phthalimide core confers rigidity and planar geometry, whereas the ethanediamide in the target compound introduces conformational flexibility and additional hydrogen-bonding sites .
Heterocyclic Moieties: Furan vs. Thiophene
Electronic and Solubility Differences
The furan-2-yl and thiophen-3-yl groups in the target compound differ in electronegativity (O vs. S). However, furan’s oxygen atom may improve solubility in polar solvents due to stronger dipole interactions .
Functional Group Analysis: Ethanediamide vs. Other Amides
Ethanediamide vs. Benzamide
The ethanediamide linker in the target compound differs from benzamide derivatives like 2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide ().
Chloroacetamide Derivatives
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide () features a single amide group and trichloroethyl substituents. The target compound’s ethanediamide linker offers more hydrogen-bonding sites, which could enhance binding specificity in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step reactions, starting with substituted aniline derivatives. A common approach includes:
- Acylation : Introduction of the ethanediamide backbone via reaction with chloroacetyl chloride or oxalyl chloride under basic conditions (e.g., triethylamine) .
- Cross-coupling : Suzuki or Stille coupling to integrate furan and thiophene moieties, using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or THF under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 420.96) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
Q. How can researchers assess the compound’s solubility and stability?
- Solubility : Test in graded solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at 25°C. Data is often pH-dependent due to the cyanophenyl group .
- Stability : Accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60% RH) monitored by HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in cross-coupling steps?
- Catalyst Loading : Reduce Pd catalyst to 2–5 mol% with ligands like XPhos to minimize side reactions .
- Solvent Effects : Use THF for better regioselectivity compared to DMF, which may accelerate undesired homo-coupling .
- Temperature Control : Maintain 80–100°C for Suzuki coupling to balance reaction rate and byproduct formation .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Substituent Engineering : Replacing the chloro group with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, enhancing enzyme inhibition .
- Heterocycle Variation : Substituting thiophen-3-yl with thiophen-2-yl alters π-π stacking interactions with biological targets .
- Data-Driven Design : Use QSAR models to predict logP and polar surface area, optimizing blood-brain barrier penetration .
Q. How to resolve contradictions in reported biological activity data?
- Purity Verification : Confirm compound integrity via HPLC and elemental analysis; impurities >2% can skew IC₅₀ values .
- Assay Variability : Compare enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity in HeLa cells) to contextualize discrepancies .
- Structural Confirmation : Re-evaluate crystallography or NOESY NMR to rule out stereochemical ambiguities .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, PDB ID: 1M17) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in aqueous environments .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with Ser783 in target proteins) .
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
